N-Benzylacetamidine hydrobromide (CAS 186545-76-6) is a bench-stable, crystalline amidine salt utilized extensively as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as a protected nitrogenous building block for heterocycle synthesis [1]. By providing the amidine functionality as a hydrobromide salt rather than a free base, this compound ensures long-term shelf stability, precise stoichiometric handling, and documented solubility in polar organic solvents such as ethanol (25 mg/mL) and DMF (20 mg/mL). For procurement professionals and synthetic chemists, it represents a dual-purpose reagent that bridges the gap between targeted pharmacological profiling and streamlined medicinal chemistry workflows.
Substituting N-benzylacetamidine hydrobromide with unsubstituted acetamidine salts or the free base form introduces significant process and experimental risks. In synthetic applications, lacking the N-benzyl moiety requires downstream alkylation steps that often suffer from poor regioselectivity and reduced overall yield [1]. In pharmacological assays, switching to close analogs like N-phenylacetamidine completely alters the target profile, shifting inhibition from iNOS to neuronal NOS (nNOS) [2]. Furthermore, attempting to use the free amidine base leads to rapid atmospheric moisture absorption, causing stoichiometric errors and batch-to-batch reproducibility failures during precise biochemical dosing or catalytic cross-coupling [3].
In biochemical screening, the N-benzyl substitution is critical for inducible nitric oxide synthase (iNOS) selectivity. N-Benzylacetamidine hydrobromide demonstrates an IC50 of 0.20 µM for iNOS, achieving a >1000-fold selectivity over endothelial NOS (eNOS, IC50 = 350 µM) [1]. In contrast, the close analog N-phenylacetamidine shifts selectivity entirely, acting primarily as an inhibitor of neuronal NOS (nNOS) rather than iNOS [1].
| Evidence Dimension | iNOS vs eNOS/nNOS inhibition (IC50) |
| Target Compound Data | 0.20 µM (iNOS), >1000-fold selective over eNOS |
| Comparator Or Baseline | N-Phenylacetamidine (Selective for nNOS, low iNOS activity) |
| Quantified Difference | >1000-fold selectivity for iNOS over eNOS; distinct target vs. N-phenyl analog |
| Conditions | in vitro purified NOS enzyme assays |
For researchers procuring NOS inhibitors, selecting the N-benzyl derivative is mandatory to isolate iNOS-driven inflammatory pathways without off-target cardiovascular or neurological suppression.
Free amidines are notoriously hygroscopic and susceptible to rapid hydrolysis, complicating accurate weighing and long-term storage [1]. Procuring the hydrobromide salt of N-benzylacetamidine provides a stable crystalline solid with a defined melting point (121-122 °C), allowing for precise stoichiometric additions in multi-step syntheses . Unlike the free base, which rapidly absorbs atmospheric moisture and degrades, the HBr salt maintains >98% purity under standard -20 °C storage, ensuring batch-to-batch reproducibility in both synthetic yields and biological assays.
| Evidence Dimension | Handling stability and moisture resistance |
| Target Compound Data | Crystalline solid, stable >98% purity, non-deliquescent |
| Comparator Or Baseline | Free N-benzylacetamidine base (Highly hygroscopic, rapid titer loss) |
| Quantified Difference | Elimination of moisture-induced stoichiometric errors (often 5-15% variance in free bases) |
| Conditions | Ambient weighing and long-term storage |
Procuring the HBr salt eliminates the need for inert-atmosphere handling during routine weighing, directly improving synthetic reproducibility and reducing material waste.
When synthesizing N-benzyl heterocycles (e.g., pyrimidines or triazines), using N-benzylacetamidine hydrobromide as a primary building block allows for the direct, one-pot incorporation of the benzyl-protected nitrogen [1]. If unsubstituted acetamidine hydrochloride is procured instead, a subsequent N-benzylation step is required. This secondary alkylation typically necessitates strong bases and often yields mixtures of regioisomers, reducing the final target yield by 30-50% and requiring extensive chromatographic purification [2].
| Evidence Dimension | Synthetic steps and regioselectivity |
| Target Compound Data | 1-step direct incorporation of N-benzyl moiety |
| Comparator Or Baseline | Unsubstituted acetamidine (Requires 2+ steps, prone to regiochemical mixtures) |
| Quantified Difference | Avoidance of downstream alkylation penalties (typically 30-50% yield loss) |
| Conditions | Condensation reactions to form nitrogenous heterocycles |
Utilizing the pre-functionalized N-benzyl building block streamlines manufacturing routes, reduces solvent and purification costs, and maximizes overall yield for complex pharmaceutical intermediates.
Due to its 0.20 µM IC50 and >1000-fold selectivity over eNOS, N-benzylacetamidine hydrobromide is a targeted pharmacological tool for isolating iNOS-mediated pathways in cellular and animal models of inflammation, sepsis, and rheumatoid arthritis, where avoiding cardiovascular off-target effects is critical [1].
In medicinal chemistry, it serves as a quantitatively reliable, bench-stable synthon for the construction of N-benzyl pyrimidines, triazines, and imidazoles. The built-in benzyl group acts either as a permanent lipophilic pharmacophore or as a robust protecting group that can be cleanly removed via hydrogenolysis later in the synthetic sequence [2].
As a structurally streamlined analog to 1400W, this compound is utilized as a foundational scaffold in structure-activity relationship (SAR) studies aimed at developing next-generation, highly specific iNOS inhibitors with optimized pharmacokinetic properties for treating neuroinflammation and tissue ischemia [1].